molecular formula C21H22ClN3O3S B2627534 1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE CAS No. 630084-57-0

1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE

Cat. No.: B2627534
CAS No.: 630084-57-0
M. Wt: 431.94
InChI Key: ZVTMDRXJJOOQBW-UHFFFAOYSA-N
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Description

This compound features a 1,3-oxazole core substituted at the 2-position with a 4-chlorophenyl group, at the 4-position with a 4-methylbenzenesulfonyl moiety, and at the 5-position with a 4-methylpiperazine ring. Its molecular formula is C₂₂H₂₁ClN₃O₃S, with a molecular weight of 449.94 g/mol (calculated from ).

Structural characterization of such compounds often employs X-ray crystallography (via SHELX software, as noted in ) and spectroscopic methods.

Properties

IUPAC Name

2-(4-chlorophenyl)-4-(4-methylphenyl)sulfonyl-5-(4-methylpiperazin-1-yl)-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O3S/c1-15-3-9-18(10-4-15)29(26,27)20-21(25-13-11-24(2)12-14-25)28-19(23-20)16-5-7-17(22)8-6-16/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTMDRXJJOOQBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)C3=CC=C(C=C3)Cl)N4CCN(CC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through a cyclization reaction involving an appropriate precursor.

    Introduction of the chlorophenyl group: This step often involves a substitution reaction where a chlorine atom is introduced to the phenyl ring.

    Attachment of the piperazine ring: This can be done through a nucleophilic substitution reaction.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions to ensure efficiency.

Chemical Reactions Analysis

1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures to control the reaction rate and yield.

Scientific Research Applications

1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.

    Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a therapeutic agent.

    Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENYL)-4-(4-METHYLBENZENESULFONYL)-1,3-OXAZOL-5-YL]-4-METHYLPIPERAZINE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variations in Aromatic Substituents

a. 4-Bromophenyl vs. 4-Chlorophenyl Derivatives
The compound 4-benzyl-1,3-oxazole derivatives bearing 4-[(4-bromophenyl)sulfonyl]phenyl () replaces chlorine with bromine. Bromine’s larger atomic radius and higher lipophilicity may enhance membrane permeability but reduce metabolic stability compared to chlorine. Cytotoxicity studies in suggest brominated analogs exhibit moderate activity against cancer cell lines (e.g., IC₅₀ ~10–50 µM), though specific data for the chlorinated variant is unavailable.

b. Positional Isomerism: 2-Chlorophenyl vs. 4-Chlorophenyl The analog 2-(2-chlorophenyl)-4-(4-methylbenzenesulfonyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole () shifts the chlorine substituent from the para to ortho position.

Modifications in the Sulfonyl Group

a. Tosyl (4-Methylbenzenesulfonyl) vs. Phenylsulfonyl Replacing the tosyl group with a phenylsulfonyl moiety (e.g., 1-[2-(4-chlorophenyl)-4-phenylsulfonyl-1,3-oxazol-5-yl]-4-methylpiperazine) reduces steric bulk and electron-withdrawing effects. Tosyl groups are often favored for their balanced electronic and steric properties .

b. Sulfonamide vs. Sulfonyl Linkages Compounds like 3-[[4-(4-chlorophenyl)piperazin-1-yl]methyl]oxazolo[4,5-b]pyridin-2-one () replace the sulfonyl group with sulfonamide linkages.

Piperazine Substitutions

a. 4-Methylpiperazine vs. Phenylpiperazine The compound 1-[4-(benzenesulfonyl)-2-(4-chlorophenyl)-1,3-oxazol-5-yl]-4-phenylpiperazine () substitutes the methyl group with a phenyl ring. No activity data is provided, but methylpiperazine is typically preferred for reduced off-target effects .

b. Piperazine vs. Piperidine Derivatives
lists 1-[[4-(4-methoxyphenyl)thiophen-2-yl]carbonyl]-4-methylpiperazine , replacing oxazole with thiophene. Thiophene’s reduced electronegativity compared to oxazole may lower binding affinity to electron-deficient targets .

Data Table: Key Structural and Functional Comparisons

Compound Name R1 R2 (Sulfonyl) R3 (Piperazine) Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
Target Compound 4-ClPh 4-MePhSO₂ 4-MePiperazine C₂₂H₂₁ClN₃O₃S 449.94 High lipophilicity, moderate solubility
4-Bromophenyl Analog (4-benzyl-1,3-oxazole) 4-BrPh 4-BrPhSO₂ H C₂₀H₁₅BrN₂O₃S 467.32 Enhanced lipophilicity
2-Chlorophenyl Derivative 2-ClPh 4-MePhSO₂ 4-MePiperazine C₂₂H₂₁ClN₃O₃S 449.94 Steric hindrance likely
Phenylpiperazine Analog 4-ClPh PhSO₂ PhPiperazine C₂₆H₂₃ClN₃O₃S 508.00 Increased aromatic interactions
Sulfonamide Variant (oxazolo[4,5-b]pyridinone) 4-ClPh -SO₂NH- 4-ClPhPiperazine C₂₃H₁₉ClN₄O₂S 474.94 Improved solubility

Research Findings and Implications

  • Cytotoxicity : and highlight that 4-benzyl-1,3-oxazole derivatives with halogenated sulfonyl groups exhibit cytotoxicity in the low micromolar range, though the target compound’s specific activity remains unquantified.
  • Metabolic Stability : Chlorine substituents (vs. bromine) may improve metabolic stability due to stronger C-Cl bonds, reducing oxidative degradation .
  • Structural Insights : SHELX-refined crystal structures () confirm that para-substituted derivatives adopt planar conformations conducive to target binding, whereas ortho-substituted analogs show torsional strain .

Biological Activity

The compound 1-[2-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine is a synthetic organic molecule that has garnered attention due to its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of the compound is C20H24ClN3O2SC_{20}H_{24}ClN_{3}O_{2}S. Its structure consists of a piperazine core substituted with a chlorophenyl and a methylbenzenesulfonyl group, along with an oxazole moiety. This unique combination contributes to its diverse biological activities.

Biological Activity Overview

Research indicates that compounds similar to 1-[2-(4-chlorophenyl)-4-(4-methylbenzenesulfonyl)-1,3-oxazol-5-yl]-4-methylpiperazine exhibit a range of biological activities including:

  • Antimicrobial Activity : Studies have shown that related compounds possess significant antibacterial properties against various strains, including Salmonella typhi and Bacillus subtilis .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit key enzymes such as acetylcholinesterase and urease, which are crucial in various physiological processes .
  • Anticancer Potential : Preliminary studies suggest that derivatives of this compound may exhibit anticancer activity, although specific data on this compound is limited .

The biological activity of this compound can be attributed to several mechanisms:

  • Binding Interactions : Molecular docking studies have indicated that the compound can effectively bind to specific amino acids in target proteins, influencing their activity .
  • Inhibition of Enzymatic Activity : By inhibiting enzymes like urease, the compound may disrupt metabolic pathways essential for bacterial survival .
  • Structural Similarity : The structural features of the compound allow it to interact with biological targets similarly to other known pharmacologically active molecules.

Case Studies

Several studies have investigated the biological activity of compounds with similar structures:

  • Antibacterial Screening : A series of synthesized oxadiazole derivatives demonstrated moderate to strong antibacterial activity against various pathogens. For instance, compounds were tested against Staphylococcus aureus and showed promising results with varying degrees of effectiveness .
Compound IDBacterial StrainActivity LevelIC50 (µM)
7lSalmonella typhiStrong2.14
7mBacillus subtilisModerate0.63
7nEscherichia coliWeak15.00
  • Anticancer Activity : Another study highlighted the potential anticancer effects of similar piperazine derivatives against various cancer cell lines using MTT assays. While direct data on this specific compound is sparse, related compounds showed significant cytotoxicity .

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